molecular formula C8H14O5 B12646741 Ethyl acetoxyethoxyacetate CAS No. 94201-94-2

Ethyl acetoxyethoxyacetate

Cat. No.: B12646741
CAS No.: 94201-94-2
M. Wt: 190.19 g/mol
InChI Key: ZDJAYWZPAYKSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl acetoxyethoxyacetate is an organic compound with the chemical formula C₈H₁₄O₅. It is an ester formed from the reaction of ethyl acetate and ethylene glycol monoacetate. This compound is a colorless liquid with a mild, pleasant odor and is commonly used as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoxyethoxyacetate can be synthesized through the esterification of ethylene glycol monoacetate with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOCH2CH2OH+CH3COOCH2CH3CH3COOCH2CH2OCOCH2CH3+H2O\text{CH}_3\text{COOCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOCH2​CH2​OH+CH3​COOCH2​CH3​→CH3​COOCH2​CH2​OCOCH2​CH3​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced through a continuous esterification process. This involves the use of a packed bed reactor where ethylene glycol monoacetate and ethyl acetate are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the desired product from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoxyethoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce ethylene glycol monoacetate and ethyl acetate.

    Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Ethylene glycol monoacetate and ethyl acetate.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Ethyl acetoxyethoxyacetate has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the formulation of pharmaceutical products.

    Industry: Used as a solvent in coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of ethyl acetoxyethoxyacetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Ethyl acetoxyethoxyacetate can be compared with other similar esters such as:

    Ethyl acetate: A common solvent with a similar structure but lacks the ethylene glycol moiety.

    Ethylene glycol monoacetate: Another ester with similar properties but different applications.

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its dual ester functionality, which provides it with distinct solubility and reactivity properties compared to other esters. This makes it particularly useful in applications requiring specific solvent characteristics.

Properties

CAS No.

94201-94-2

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 2-(2-acetyloxyethoxy)acetate

InChI

InChI=1S/C8H14O5/c1-3-12-8(10)6-11-4-5-13-7(2)9/h3-6H2,1-2H3

InChI Key

ZDJAYWZPAYKSCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.